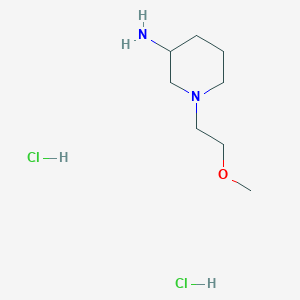![molecular formula C17H18N2O2S B2469484 4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 312605-30-4](/img/structure/B2469484.png)
4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of an organic compound can be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the compound’s functional groups, connectivity of atoms, and molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. The type of reactions a compound can participate in is largely determined by its functional groups. Reaction mechanisms, which describe the step-by-step process of a reaction, are often studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and acidity or basicity. These properties can be determined experimentally in the lab .科学的研究の応用
Heterocyclic Synthesis
Researchers have explored the synthesis and reactivity of related benzo[b]thiophen-2-yl-hydrazonoesters towards creating a variety of heterocyclic compounds. This work lays the foundation for generating new molecules with potential applications in drug discovery and development. For instance, the coupling of diazo compounds with different esters has led to the creation of pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of these chemical frameworks in synthesizing biologically relevant molecules (Mohareb et al., 2004).
Anticancer Activity
A series of benzamide derivatives has been designed, synthesized, and evaluated for their anticancer properties. These compounds were assessed against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Notably, some derivatives exhibited significant anticancer activity, underscoring the therapeutic potential of benzamide-based molecules in oncology (Ravinaik et al., 2021).
Antioxidant Activity
The antioxidant capabilities of benzothiazole derivatives have been investigated, particularly in the context of mitigating acetaminophen-induced toxicity. These studies highlight the importance of benzothiazole and thiourea scaffolds in inactivating reactive chemical species, offering insights into developing novel antioxidants for therapeutic use (Cabrera-Pérez et al., 2016).
Antimicrobial Activity
Benzothiazole compounds have been synthesized and tested for their antimicrobial efficacy. Among these, certain molecules have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antimicrobial agents (Grozav et al., 2017).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide valuable knowledge on structural and functional attributes essential for their biological activity. For example, the synthesis of N-methylamino acid derivatives from amino acid derivatives using sodium hydride/methyl iodide has contributed to the understanding of N-substitution effects on molecular properties and reactivity (Coggins & Benoiton, 1971).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been shown to activate or inhibit various biochemical pathways, leading to a range of effects .
Pharmacokinetics
The compound’s molecular weight is 2162, and its predicted density is 1382±006 g/cm3 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been shown to have various biological activities, which can lead to a range of cellular and molecular effects .
Safety and Hazards
特性
IUPAC Name |
4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-3-8-14-15(9-10)22-17(18-14)19-16(21)13-6-4-12(5-7-13)11(2)20/h4-7,10H,3,8-9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJWIWOFILZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


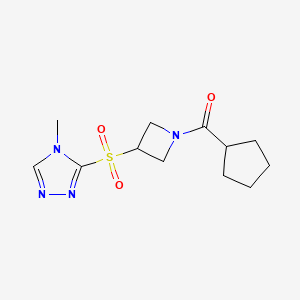
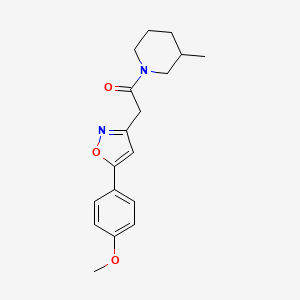



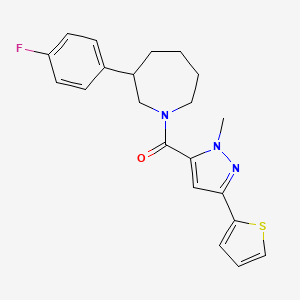
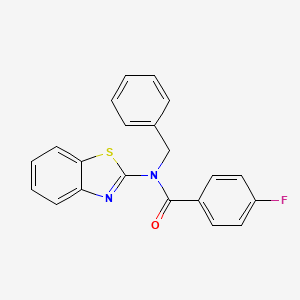
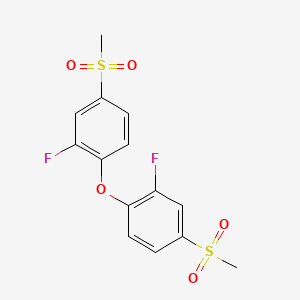
![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)
